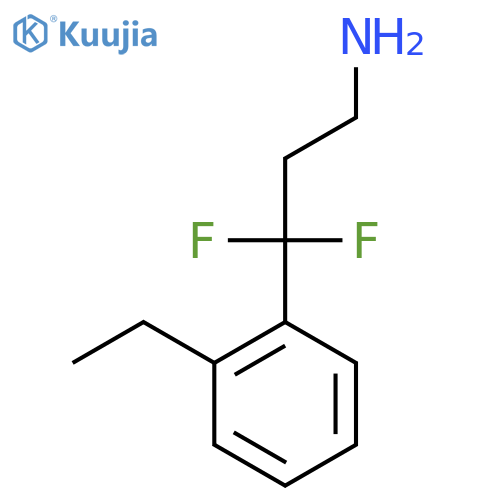Cas no 2228942-18-3 (3-(2-ethylphenyl)-3,3-difluoropropan-1-amine)

2228942-18-3 structure
商品名:3-(2-ethylphenyl)-3,3-difluoropropan-1-amine
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-ethylphenyl)-3,3-difluoropropan-1-amine
- EN300-1942537
- 2228942-18-3
-
- インチ: 1S/C11H15F2N/c1-2-9-5-3-4-6-10(9)11(12,13)7-8-14/h3-6H,2,7-8,14H2,1H3
- InChIKey: FDTDMLNPRIHUMX-UHFFFAOYSA-N
- ほほえんだ: FC(CCN)(C1C=CC=CC=1CC)F
計算された属性
- せいみつぶんしりょう: 199.11725581g/mol
- どういたいしつりょう: 199.11725581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 26Ų
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1942537-0.1g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1942537-1g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 1g |
$1543.0 | 2023-09-17 | ||
| Enamine | EN300-1942537-2.5g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 2.5g |
$3025.0 | 2023-09-17 | ||
| Enamine | EN300-1942537-5.0g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 5g |
$4475.0 | 2023-05-27 | ||
| Enamine | EN300-1942537-10.0g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 10g |
$6635.0 | 2023-05-27 | ||
| Enamine | EN300-1942537-5g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 5g |
$4475.0 | 2023-09-17 | ||
| Enamine | EN300-1942537-10g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 10g |
$6635.0 | 2023-09-17 | ||
| Enamine | EN300-1942537-0.05g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 0.05g |
$1296.0 | 2023-09-17 | ||
| Enamine | EN300-1942537-0.25g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1942537-1.0g |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine |
2228942-18-3 | 1g |
$1543.0 | 2023-05-27 |
3-(2-ethylphenyl)-3,3-difluoropropan-1-amine 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
2228942-18-3 (3-(2-ethylphenyl)-3,3-difluoropropan-1-amine) 関連製品
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 249916-07-2(Borreriagenin)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
